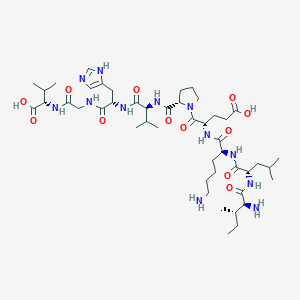

Pol (476-484), HIV-1 RT Epitope

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H78N12O12 |

|---|---|

Molecular Weight |

991.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H78N12O12/c1-9-27(8)36(48)43(66)54-31(19-24(2)3)41(64)52-29(13-10-11-17-47)40(63)53-30(15-16-35(60)61)45(68)58-18-12-14-33(58)42(65)57-37(25(4)5)44(67)55-32(20-28-21-49-23-51-28)39(62)50-22-34(59)56-38(26(6)7)46(69)70/h21,23-27,29-33,36-38H,9-20,22,47-48H2,1-8H3,(H,49,51)(H,50,62)(H,52,64)(H,53,63)(H,54,66)(H,55,67)(H,56,59)(H,57,65)(H,60,61)(H,69,70)/t27-,29-,30-,31-,32-,33-,36-,37-,38-/m0/s1 |

InChI Key |

WTHRVIDUTIXRTI-PQOYPMRYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The HIV-1 Reverse Transcriptase Epitope Pol (476-484): A Technical Guide to its Discovery, Significance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) epitope Pol (476-484), with the amino acid sequence ILKEPVHGV, is a critical target for the host cytotoxic T-lymphocyte (CTL) response. This technical guide provides a comprehensive overview of the discovery, immunological significance, and experimental analysis of this HLA-A*0201-restricted epitope. Detailed methodologies for its identification and characterization, including IFN-γ ELISpot assays, are presented alongside quantitative data on its prevalence and the impact of viral escape mutations. This document serves as a resource for researchers engaged in HIV-1 immunology and the development of T-cell-based vaccines and immunotherapies.

Discovery and Significance

The Pol (476-484) epitope, also known as IV9, was identified as a dominant HLA-A0201-restricted CTL epitope within the HIV-1 reverse transcriptase. It is naturally processed and presented on the surface of HIV-1-infected cells, making it a target for CTL-mediated killing.[1] While immunogenic, studies comparing it to other epitopes, such as the HLA-A0201-restricted Gag p17 epitope (SLYNTVATL), have revealed a lower presentation density on infected cells. This difference in presentation levels may influence the immunodominance and protective efficacy of CTL responses targeting this epitope.[2][3]

The Pol (476-484) epitope has been instrumental in studies investigating the mechanisms of HIV-1 escape from CTL surveillance.[1] The high affinity of this peptide for the HLA-A*0201 molecule makes it a potent stimulator of specific CD8+ T-cells.[4][5] Understanding the dynamics of the T-cell response to this epitope and the emergence of escape variants is crucial for the design of effective immunotherapies.

Quantitative Data

The following tables summarize key quantitative data related to the Pol (476-484) epitope, providing a basis for its immunological characterization and its utility in research and clinical monitoring.

Table 1: Immunological Characteristics of Pol (476-484) Epitope

| Parameter | Value | Reference |

| Amino Acid Sequence | ILKEPVHGV | [5] |

| Parent Protein | HIV-1 Reverse Transcriptase (Pol) | [1] |

| MHC Restriction | HLA-A*0201 | [1][5] |

| T-cell Avidity | 0.1 - 1 nM (EC50 for IFN-γ production) | [2] |

Table 2: Frequency of T-Cell Responses to Pol (476-484) in HLA-A2+ HIV-1 Infected Individuals

| Patient Cohort | Percentage of Responders | Reference |

| Chronic Infection (n=17) | 35% (6/17) | [6] |

| Chronic Infection (n=11) | 18% (2/11) | [7] |

| Asymptomatic Patients (n=52) | IFN-γ response of 165 ± 48 SFC/10^6 PBMC | [8] |

Table 3: Viral Escape Mutations in Pol (476-484) and their Impact

| Original Epitope | Mutation | Effect on CTL Recognition | Impact on Viral Fitness | Reference |

| I LKEPVHGV | I to Y (Tyrosine) | Increased HLA-A*0201-peptide complex stability and stimulated a higher wild-type pol-specific CTL response in vitro. | Not explicitly stated, but enhanced immunogenicity could impose stronger selective pressure. | [9] |

| ILKEPV HGV | V to I (Isoleucine) | Potential for altered TCR recognition, though specific quantitative data on CTL escape is limited in the provided context. | Amino acid substitutions in the Pol protein can significantly impact viral replicative capacity. | [10][11][12] |

| ILKE PVHGV | E to D (Aspartic Acid) | Associated with disease progression in some cases of escape from other CTL epitopes, suggesting a potential mechanism for Pol (476-484) as well. | May be associated with compensatory mutations to maintain viral fitness. | [13] |

Experimental Protocols

Identification of Pol (476-484) Specific T-Cells using IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. The following protocol is a standard procedure for detecting IFN-γ secreting T-cells in response to the Pol (476-484) peptide.

Materials:

-

96-well PVDF membrane plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)

-

BCIP/NBT (or other suitable substrate)

-

Pol (476-484) peptide (ILKEPVHGV), >95% purity

-

Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ HIV-1 infected individuals

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

-

Positive control (e.g., Phytohemagglutinin - PHA)

-

Negative control (e-g-, irrelevant peptide or medium alone)

Procedure:

-

Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate to remove unbound antibody and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.

-

Cell Plating: Add 1-2 x 10^5 PBMCs per well.

-

Peptide Stimulation: Add the Pol (476-484) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include positive and negative controls in separate wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add the BCIP/NBT substrate solution. Monitor for the development of spots.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Cells (SFC) per 10^6 PBMCs.

Visualizations

Experimental Workflow for Epitope Identification

References

- 1. peptide.com [peptide.com]

- 2. journals.asm.org [journals.asm.org]

- 3. rupress.org [rupress.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. HIV-1 RT (476-484) HLA-A*02:01 ILKEPVHGV [genaxxon.com]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. Putative Immunodominant Human Immunodeficiency Virus-Specific CD8+ T-Cell Responses Cannot Be Predicted by Major Histocompatibility Complex Class I Haplotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Variable Fitness Impact of HIV-1 Escape Mutations to Cytotoxic T Lymphocyte (CTL) Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino-terminal alteration of the HLA-A*0201-restricted human immunodeficiency virus pol peptide increases complex stability and in vitro immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Single-Nucleotide Polymorphisms in the 3′ Region of the HIV-1 pol Gene Modulate Viral Replication Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pol-Driven Replicative Capacity Impacts Disease Progression in HIV-1 Subtype C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Immunodominant HIV-1 Epitope Pol (476-484): A Technical Guide to its Function and Mechanism in Cellular Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) cytotoxic T lymphocyte (CTL) epitope Pol (476-484), with the amino acid sequence ILKEPVHGV, is a critical target for the cellular immune response in infected individuals. This nonamer peptide is derived from the viral reverse transcriptase protein and is predominantly presented by the human leukocyte antigen (HLA) class I molecule HLA-A02:01. The recognition of the Pol (476-484)-HLA-A02:01 complex by CD8+ T cells can lead to the elimination of HIV-1 infected cells, playing a significant role in viral control. This technical guide provides an in-depth overview of the function and mechanism of Pol (476-484) in HIV-1 immunity, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biological pathways and experimental workflows.

Function and Mechanism of Pol (476-484) in HIV-1 Immunity

The Pol (476-484) epitope is a well-characterized immunodominant epitope in many HLA-A02:01-positive individuals with chronic HIV-1 infection.[1][2] Its immunodominance, however, can be influenced by the presence of other epitopes, such as the Gag (77-85) epitope SLYNTVATL, with some studies showing a preference for the Gag epitope in the majority of donors.[2] The presentation of Pol (476-484) on the surface of infected cells is a result of the endogenous antigen processing pathway. The viral Pol protein is degraded by the proteasome in the cytoplasm, and the resulting peptide fragments, including Pol (476-484), are transported into the endoplasmic reticulum by the transporter associated with antigen processing (TAP). Within the endoplasmic reticulum, the peptide binds to nascent HLA-A02:01 molecules, stabilizing the complex for transport to the cell surface.

Once presented on the cell surface, the Pol (476-484)-HLA-A*02:01 complex is recognized by the T cell receptor (TCR) of specific CD8+ cytotoxic T lymphocytes. This recognition, in conjunction with co-stimulatory signals, triggers the activation of the CTLs. Activated CTLs employ several mechanisms to eliminate infected cells, including the release of cytotoxic granules containing perforin (B1180081) and granzymes, and the induction of apoptosis through the Fas/FasL pathway. The potency of the CTL response to Pol (476-484) has been correlated with the control of viral replication.[3]

Furthermore, the Pol (476-484) epitope has been a focus of HIV-1 vaccine development.[4] Lipopeptide vaccines incorporating this epitope have been shown to induce specific CD8+ T cell responses.[4] Studies have also investigated the impact of viral escape mutations within this epitope, which can abrogate CTL recognition and contribute to disease progression.

Quantitative Data Summary

The following tables summarize key quantitative data related to the Pol (476-484) epitope from various studies.

Table 1: HLA-A*02:01 Binding Affinity of Pol (476-484)

| Peptide | Sequence | Binding Assay Method | C50 (μM) | Reference |

| HIV-1 Pol (476-484) | ILKEPVHGV | T2 cell assembly assay | 0.7 | [5] |

C50 represents the concentration of peptide required for half-maximal recovery of HLA class I molecules.

Table 2: Cytotoxic T Lymphocyte (CTL) Activity against Pol (476-484)

| Study Cohort | Effector:Target (E:T) Ratio | Target Cells | Assay | % Specific Lysis | Reference |

| HIV-infected donors | 5:1 | Peptide-pulsed BCL | 51Cr-release | 9-40% | [2] |

| Melanoma patients (control) | Not specified | Peptide-pulsed T2 cells | 51Cr-release | <10% (irrelevant peptide) | [6] |

| In vitro stimulated PBMCs | 20:1 | Peptide-pulsed T2 cells | 51Cr-release | ~67% (with CpG ODN 2006) | [7] |

Table 3: Frequency of Pol (476-484)-Specific T Cells

| Study Cohort | Assay | Mean Frequency (SFC/10^6 PBMC) | Notes | Reference |

| HIV Controllers (HIC) | ELISPOT | 7,546 ± 5,121 (total HIV-specific) | Pol (476-484) was one of the epitopes tested. | [3] |

| Chronically infected (viremic) | ELISPOT | 3,719 ± 3,455 (total HIV-specific) | Pol (476-484) was one of the epitopes tested. | [3] |

| Patients on HAART | ELISPOT | 758 ± 1,025 (total HIV-specific) | Pol (476-484) was one of the epitopes tested. | [3] |

SFC: Spot-Forming Cells; PBMC: Peripheral Blood Mononuclear Cells; HAART: Highly Active Antiretroviral Therapy.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Pol (476-484) are provided below.

HLA-Peptide Binding Assay (T2 Cell-Based)

This assay semi-quantitatively measures the binding affinity of a peptide to HLA-A*02:01 molecules on the surface of T2 cells, which are deficient in the Transporter associated with Antigen Processing (TAP).

-

Cell Culture: Maintain T2 cells (ATCC® CRL-1992™) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Peptide Preparation: Dissolve the synthetic Pol (476-484) peptide (ILKEPVHGV) in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL). Further dilute the peptide in serum-free RPMI-1640 to desired concentrations.

-

Binding Assay:

-

Wash T2 cells twice with serum-free RPMI-1640.

-

Resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.

-

Incubate 1 x 10^5 T2 cells with varying concentrations of the Pol (476-484) peptide in a 96-well plate for 18 hours at 37°C in a 5% CO2 incubator. Include a known high-affinity peptide as a positive control and a no-peptide or irrelevant peptide control.

-

Wash the cells twice with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Stain the cells with a phycoerythrin (PE)-conjugated anti-HLA-A2 antibody for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

-

-

Data Analysis: The binding affinity is determined by the increase in the mean fluorescence intensity (MFI) of HLA-A2 expression on the T2 cells. The concentration of peptide that induces half-maximal fluorescence intensity is the C50 value.

Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting the Pol (476-484) epitope.

-

Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from HLA-A*02:01-positive HIV-1 infected individuals. Stimulate the PBMCs with the Pol (476-484) peptide (1-10 µg/mL) in the presence of interleukin-2 (B1167480) (IL-2) for 7-10 days to generate effector CTLs.

-

Target Cell Preparation:

-

Use HLA-A*02:01-positive target cells, such as T2 cells or autologous B-lymphoblastoid cell lines (B-LCL).

-

Label the target cells with 100 µCi of 51Cr-sodium chromate (B82759) for 1 hour at 37°C.

-

Wash the cells three times with culture medium.

-

Pulse the labeled target cells with the Pol (476-484) peptide (1-10 µg/mL) for 1 hour at 37°C. Use unpulsed or irrelevant peptide-pulsed cells as negative controls.

-

-

Cytotoxicity Assay:

-

Co-culture the effector CTLs and 51Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well U-bottom plate for 4-6 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: CPM from wells with effector and target cells.

-

Spontaneous Release: CPM from wells with target cells and medium only.

-

Maximum Release: CPM from wells with target cells and a detergent (e.g., 1% Triton X-100).

-

Enzyme-Linked Immunospot (ELISpot) Assay

This assay quantifies the frequency of Pol (476-484)-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation.

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Plating:

-

Wash the plate and block with RPMI-1640 containing 10% FBS.

-

Add freshly isolated PBMCs (2 x 10^5 cells/well) to the wells.

-

Stimulate the cells with the Pol (476-484) peptide (5-10 µg/mL). Include a positive control (e.g., phytohemagglutinin) and a negative control (no peptide or irrelevant peptide).

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plate and add a biotinylated anti-human IFN-γ detection antibody for 2 hours at room temperature.

-

Wash and add streptavidin-alkaline phosphatase (ALP) for 1 hour at room temperature.

-

Wash and add the BCIP/NBT substrate to develop the spots.

-

-

Data Analysis: Count the spots using an automated ELISpot reader. The results are expressed as spot-forming cells (SFC) per 10^6 PBMCs.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This method identifies and quantifies Pol (476-484)-specific T cells based on their production of intracellular cytokines upon stimulation.

-

Cell Stimulation:

-

Stimulate 1-2 x 10^6 PBMCs with the Pol (476-484) peptide (1-5 µg/mL) in the presence of co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 1 hour at 37°C.

-

Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 5 hours at 37°C.

-

-

Surface Staining:

-

Wash the cells with FACS buffer.

-

Stain with fluorochrome-conjugated antibodies against surface markers such as CD3, CD8, and a viability dye for 30 minutes at 4°C.

-

-

Fixation and Permeabilization:

-

Wash the cells and fix with a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.

-

Wash and permeabilize the cells with a saponin-based permeabilization buffer.

-

-

Intracellular Staining:

-

Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a multicolor flow cytometer.

-

Analyze the data using flow cytometry software to gate on live, CD3+, CD8+ T cells and determine the percentage of cells producing specific cytokines.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of the Pol (476-484) epitope.

Figure 1: Antigen processing and presentation pathway of the HIV-1 Pol (476-484) epitope.

Figure 2: Typical experimental workflow for studying Pol (476-484)-specific T cell responses.

References

- 1. Transient Mobilization of Human Immunodeficiency Virus (HIV)-Specific CD4 T-Helper Cells Fails To Control Virus Rebounds during Intermittent Antiretroviral Therapy in Chronic HIV Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. pnas.org [pnas.org]

- 4. HIV Immunology Database Search [hiv.lanl.gov]

- 5. USRE48522E1 - Survivin-derived peptides and uses thereof - Google Patents [patents.google.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to the HIV-1 Pol (476-484) Epitope: Sequence, Variants, and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human immunodeficiency virus type 1 (HIV-1) Pol (476-484) cytotoxic T lymphocyte (CTL) epitope. It details the canonical amino acid sequence, describes known variants and their impact on immune recognition, outlines key experimental protocols for its study, and visualizes associated immunological pathways.

Core Epitope and Known Variants

The Pol (476-484) epitope, with the amino acid sequence Isoleucine-Leucine-Lysine-Glutamic acid-Proline-Valine-Histidine-Glycine-Valine (ILKEPVHGV) , is a well-characterized, HLA-A*0201-restricted CTL epitope derived from the HIV-1 reverse transcriptase. It serves as a critical target for the host immune system in infected individuals.[1][2][3][4][5][6][7]

Viral evolution under immune pressure leads to the emergence of escape variants that can alter CTL recognition and impact disease progression. Several variants of the Pol (476-484) epitope have been identified through sequencing of viral isolates from HIV-1 infected individuals. These variations can affect the peptide's binding affinity to the HLA-A*0201 molecule and its recognition by the T-cell receptor (TCR).

Tabulated Data of Pol (476-484) Variants

The following table summarizes known variants of the ILKEPVHGV epitope, detailing the amino acid substitution and any available data on their binding affinity to HLA-A*0201 and observed immunogenicity.

| Variant Designation | Amino Acid Sequence | Substitution | Relative HLA-A0201 Binding Affinity | Immunogenicity/CTL Recognition |

| Wild-Type (WT) | I L K E P V H G V | None | Reference | Elicits CTL responses in HLA-A0201+ individuals. |

| I1F | F L K E P V H G V | Isoleucine to Phenylalanine at position 1 | Similar to WT | May have altered recognition by WT-specific CTLs. |

| I1Y | Y L K E P V H G V | Isoleucine to Tyrosine at position 1 | Similar to or slightly higher than WT | Potentially more immunogenic than WT; can stimulate WT-specific CTLs. |

| E4D | I L K D P V H G V | Glutamic acid to Aspartic acid at position 4 | Similar to WT | Reduced or abolished recognition by WT-specific CTLs. |

| G8E | I L K E P V H E V | Glycine to Glutamic acid at position 8 | Similar to WT | Reduced or abolished recognition by WT-specific CTLs. |

Experimental Protocols for Epitope Characterization

The study of the Pol (476-484) epitope and its variants relies on a variety of immunological assays to assess CTL responses, peptide-MHC binding, and overall immunogenicity. Detailed methodologies for two key experiments are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T cells at the single-cell level. The following protocol is for the detection of Interferon-gamma (IFN-γ) released by Pol (476-484)-specific T cells upon stimulation.

Materials:

-

PVDF-membrane 96-well plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate solution

-

Peripheral blood mononuclear cells (PBMCs) from an HLA-A*0201+ HIV-1 infected individual

-

Synthetic ILKEPVHGV peptide and its variants

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phytohemagglutinin (PHA) as a positive control

Procedure:

-

Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the wells with sterile PBS and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.

-

Cell Plating: Add 2x10^5 PBMCs to each well.

-

Stimulation: Add the synthetic peptides (wild-type or variants) to the respective wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (PHA).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the wells to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the wells and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

-

Development: Wash the wells and add the BCIP/NBT substrate solution. Monitor for the appearance of dark purple spots.

-

Stopping the Reaction: Stop the reaction by washing the wells with distilled water.

-

Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting T cell.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

The ⁵¹Cr release assay is a classic method to measure the cytotoxic activity of CTLs. It quantifies the lysis of target cells by measuring the release of radioactive chromium from pre-loaded target cells.

Materials:

-

Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides)

-

Effector cells (CTLs specific for Pol (476-484), either from a cell line or expanded from PBMCs)

-

Sodium Chromate (Na₂⁵¹CrO₄) solution

-

Synthetic ILKEPVHGV peptide and its variants

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

96-well round-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling: Incubate 1x10^6 target cells with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C.

-

Washing: Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.

-

Peptide Pulsing: Resuspend the target cells and incubate them with the synthetic peptides (wild-type or variants) at 10 µg/mL for 1 hour at 37°C.

-

Assay Setup:

-

Plate the peptide-pulsed target cells at 1x10^4 cells/well in a 96-well round-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Spontaneous Release Control: Target cells with medium only.

-

Maximum Release Control: Target cells with a detergent (e.g., 1% Triton X-100).

-

-

Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.

-

Supernatant Harvesting: Centrifuge the plate again and carefully collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizing Key Processes

To better understand the experimental and biological processes involved in the study of the Pol (476-484) epitope, the following diagrams have been generated using the DOT language.

Experimental Workflow for CTL Assays

Caption: Workflow for ELISpot and Chromium-51 Release Assays.

TCR Signaling Pathway upon Epitope Recognition

The recognition of the Pol (476-484) epitope presented by HLA-A*0201 on an infected cell by a specific CTL initiates a complex intracellular signaling cascade, leading to T-cell activation and effector functions.

Caption: TCR Signaling Cascade upon Pol (476-484) Recognition.

This guide provides a foundational understanding of the HIV-1 Pol (476-484) epitope, its variants, and the methodologies used for its investigation. This information is crucial for the design of novel vaccine candidates and immunotherapies aimed at eliciting effective and durable CTL responses against HIV-1. Further research into the structural basis of TCR recognition of these variants and the functional consequences of escape mutations will be pivotal in advancing these efforts.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Specific roles of each TCR hemichain in generating functional chain-centric TCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the initiation of TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. The complex and specific pMHC interactions with diverse HIV-1 TCR clonotypes reveal a structural basis for alterations in CTL function for Scientific Reports - IBM Research [research.ibm.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of the HIV-1 Pol (476-484) Epitope in Cytotoxic T-Lymphocyte Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the HIV-1 Pol (476-484) epitope, a critical target for the host's cytotoxic T-lymphocyte (CTL) response. We will explore its immunological significance, the dynamics of CTL recognition and viral escape, and the experimental methodologies used to investigate these phenomena. This guide is intended to serve as a comprehensive resource for researchers in immunology, virology, and vaccine development.

Introduction to the Pol (476-484) Epitope

The Pol (476-484) epitope, with the amino acid sequence Ile-Leu-Lys-Glu-Pro-Val-His-Gly-Val (ILKEPVHGV) , is a well-characterized and immunodominant CTL epitope located within the reverse transcriptase (RT) region of the HIV-1 Pol protein.[1][2][3] It is presented by the human leukocyte antigen (HLA) class I molecule HLA-A0201, one of the most common HLA alleles in diverse human populations.[1][2][4] This epitope, also referred to as IV9, is a key target for the CD8+ T-cell response in HLA-A0201-positive individuals infected with HIV-1.[1][3]

The CTL response to HIV-1 is a crucial component of the immune system's effort to control viral replication.[5][6] Understanding the interplay between specific epitopes like Pol (476-484) and the CTLs that recognize them is vital for the development of effective immunotherapies and vaccines.

Immunogenicity and Antigen Presentation

The Pol (476-484) epitope is frequently recognized by CTLs in HIV-1-infected individuals expressing the HLA-A*0201 allele.[5] However, its presentation on the surface of infected cells is significantly less efficient compared to other immunodominant epitopes, such as the Gag (77-85) epitope (SLYNTVATL).[7][8]

Several factors contribute to the lower surface density of Pol (476-484)-HLA-A*0201 complexes:

-

Protein Abundance: The Gag p17 protein, from which the Gag (77-85) epitope is derived, is produced in significantly higher quantities than the Pol polyprotein.[7]

-

Proteasomal Processing: The C-terminal cleavage of the Pol (476-484) epitope by the proteasome is less efficient than that of the Gag (77-85) epitope.[7]

-

TAP Translocation: The transporter associated with antigen processing (TAP) has a lower binding efficiency for the Pol (476-484) epitope and its precursors compared to those of the Gag (77-85) epitope.[7]

Despite its lower presentation, the Pol (476-484) epitope can still induce potent CTL responses.[7] This suggests that even a low density of this epitope on the cell surface is sufficient for T-cell recognition and activation.

Antigen Processing and Presentation Pathway

The following diagram illustrates the general pathway for the processing and presentation of intracellular viral antigens, such as the Pol (476-484) epitope, on MHC class I molecules.

Caption: Antigen processing and presentation of the HIV-1 Pol (476-484) epitope.

CTL Response and Viral Escape

The CTL response to the Pol (476-484) epitope plays a role in controlling HIV-1 replication.[5] However, the virus can evade this immune pressure through the selection of escape mutations within the epitope sequence.[1][3] These mutations can interfere with various stages of the immune recognition process, including:

-

MHC Binding: Alterations in the amino acid sequence can reduce the binding affinity of the peptide to the HLA-A*0201 molecule.

-

TCR Recognition: Mutations can disrupt the interaction between the peptide-MHC complex and the T-cell receptor (TCR) of Pol (476-484)-specific CTLs.

The emergence of escape mutations is a significant challenge for the immune control of HIV-1 and for the development of T-cell-based vaccines.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the Pol (476-484) epitope.

Table 1: Epitope Characteristics

| Characteristic | Value | Reference |

| Sequence | ILKEPVHGV | [1] |

| Length | 9 amino acids | [1] |

| Source Protein | HIV-1 Reverse Transcriptase (Pol) | [1] |

| HLA Restriction | HLA-A*0201 | [1][4] |

Table 2: Antigen Presentation and CTL Recognition

| Parameter | Pol (476-484) | Gag (77-85) | Reference |

| Molecules per infected cell | ~12 | ~400 | [8] |

| Recognition by CTLs in HLA-A*0201+ individuals | Frequent | Frequent | [5][10] |

Experimental Protocols

The study of the Pol (476-484) epitope and the CTL response it elicits involves a range of sophisticated immunological assays. Below are detailed methodologies for key experiments.

Epitope Mapping with Peptide Pools

This method is used to identify specific T-cell epitopes from a large number of potential peptides.

Principle: Peripheral blood mononuclear cells (PBMCs) from an HIV-1 infected individual are stimulated with pools of overlapping peptides spanning a protein of interest. A positive response in a pool indicates the presence of an epitope within that pool, which is then further narrowed down by testing individual peptides.

Protocol:

-

Peptide Synthesis: Synthesize overlapping peptides (e.g., 15-mers overlapping by 11 amino acids) spanning the entire HIV-1 Pol protein.

-

PBMC Isolation: Isolate PBMCs from whole blood of an HLA-A*0201-positive, HIV-1-infected donor using Ficoll-Paque density gradient centrifugation.

-

Peptide Pooling: Arrange peptides into a matrix of pools, such that each peptide is present in two distinct pools.

-

Cell Stimulation: Culture PBMCs in 96-well plates and stimulate with individual peptide pools. Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.

-

Readout Assay: After an appropriate incubation period, assess the T-cell response using an ELISpot assay to detect IFN-γ production or intracellular cytokine staining (ICS) followed by flow cytometry.

-

Data Analysis: Identify positive pools and deconvolve the matrix to pinpoint the individual peptide(s) responsible for the T-cell activation.

Chromium (⁵¹Cr) Release Assay for Cytotoxicity

This classic assay measures the ability of CTLs to lyse target cells presenting a specific epitope.

Principle: Target cells (e.g., HLA-A*0201-expressing B-lymphoblastoid cell line) are labeled with radioactive ⁵¹Cr. When these cells are lysed by CTLs, ⁵¹Cr is released into the supernatant, and the amount of radioactivity is proportional to the degree of cell lysis.

Protocol:

-

Target Cell Preparation: Label target cells with Na₂⁵¹CrO₄.

-

Peptide Pulsing: Incubate the labeled target cells with the Pol (476-484) peptide (ILKEPVHGV) to allow for binding to HLA-A*0201 molecules. Use an irrelevant peptide as a negative control.

-

Effector Cell Preparation: Isolate Pol (476-484)-specific CTLs from an infected donor, often by in vitro stimulation and expansion.

-

Co-culture: Mix the effector CTLs and peptide-pulsed target cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: Incubate the plate for 4-6 hours to allow for CTL-mediated lysis.

-

Quantification: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.

-

Calculation of Specific Lysis:

-

Determine spontaneous release (target cells with media only) and maximum release (target cells with detergent).

-

Calculate the percentage of specific lysis: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

-

Experimental Workflow for CTL Epitope Analysis

The following diagram outlines a typical workflow for the identification and characterization of a CTL epitope like Pol (476-484).

Caption: A typical experimental workflow for CTL epitope discovery and analysis.

Conclusion

The HIV-1 Pol (476-484) epitope is a crucial target of the CTL response in HLA-A*0201-positive individuals. While its presentation on infected cells is less efficient than that of some other immunodominant epitopes, it still elicits a significant immune response that contributes to the control of viral replication. The study of this epitope has provided valuable insights into the mechanisms of antigen processing, CTL recognition, and viral escape. A thorough understanding of these processes, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of novel immunotherapies and vaccines aimed at eliciting effective and durable T-cell immunity against HIV-1.

References

- 1. IV9 (476-484), HIV-1 RT Epitope - 1 mg [anaspec.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. Clustered Mutations in HIV-1 Gag Are Consistently Required for Escape from Hla-B27–Restricted Cytotoxic T Lymphocyte Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Study of Antigen-Processing Steps Reveals Preferences Explaining Differential Biological Outcomes of Two HLA-A2-Restricted Immunodominant Epitopes from Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naturally processed viral peptides recognized by cytotoxic T lymphocytes on cells chronically infected by human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Within-Epitope Interactions Can Bias CTL Escape Estimation in Early HIV Infection [frontiersin.org]

- 10. journals.asm.org [journals.asm.org]

The Intricacies of Antigenic Recognition: A Technical Guide to the Natural Processing and Presentation of the HIV Pol (476-484) Epitope

For Immediate Release

This technical guide provides a comprehensive overview of the cellular and molecular mechanisms governing the processing and presentation of the immunodominant HIV-1 Pol (476-484) epitope, ILKEPVHGV. This epitope is a critical target for cytotoxic T lymphocyte (CTL) responses in individuals with the HLA-A*0201 allele. Understanding the precise pathway from viral protein to cell surface presentation is paramount for the development of effective immunotherapies and vaccines against HIV-1. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, virology, and vaccine design.

Introduction

The HIV-1 reverse transcriptase (RT) is a key viral enzyme and a major source of antigenic peptides for recognition by the host immune system. The Pol (476-484) epitope is a well-characterized, HLA-A*0201-restricted peptide that elicits potent CD8+ T cell responses. The efficiency of its presentation on the surface of infected cells is a determining factor in the efficacy of CTL-mediated clearance. This guide will delve into the key stages of its processing, from proteasomal degradation of the precursor protein to its transport into the endoplasmic reticulum, trimming, and final loading onto MHC class I molecules.

Quantitative Analysis of Pol (476-484) Presentation

The number of Pol (476-484) epitope-MHC class I complexes on the surface of an infected cell is a critical determinant of its recognition by CTLs. Quantitative studies have revealed a relatively low abundance of this specific epitope compared to other immunodominant HIV-1 peptides.

| Parameter | Value | Cell Line | Reference |

| Molecules per infected cell | ~12 | Jurkat-A2 | [1] |

| Comparison with Gag p17 (77-85) | Gag p17 (77-85) is presented at a much higher density (~400 molecules per cell) | Jurkat-A2 | [1][2] |

| CD8+ T cells binding Pol tetramer | Mean of 3,402 ± 280 per 10^6 CD8+ T cells | HIV-1-infected patients (HLA-A02) | [3] |

| CD8+ T cells binding Gag tetramer | Mean of 8,236 ± 947 per 10^6 CD8+ T cells | HIV-1-infected patients (HLA-A02) | [3] |

| IFN-γ producing CD8+ T cells (in response to Pol peptide) | 165 ± 48 per 10^6 CD8+ T cells | HIV-1-infected patients (HLA-A02) | [3] |

| IFN-γ producing CD8+ T cells (in response to Gag peptide) | 1,085 ± 419 per 10^6 CD8+ T cells | HIV-1-infected patients (HLA-A02) | [3] |

The Canonical MHC Class I Antigen Processing and Presentation Pathway

The generation and presentation of the Pol (476-484) epitope follow the classical MHC class I pathway. This multi-step process ensures that endogenous antigens, such as viral proteins synthesized within the cell, are displayed for surveillance by CD8+ T cells.

Caption: The MHC Class I processing pathway for the HIV Pol (476-484) epitope.

The processing of the HIV Pol protein is initiated in the cytosol by the proteasome, which degrades the viral protein into smaller peptide fragments. These peptides, including precursors to the Pol (476-484) epitope, are then translocated into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP).[2] The presentation of this epitope is TAP-dependent, as it is not achieved in TAP-deficient cells.[2] Within the ER, peptides may undergo further N-terminal trimming by ER aminopeptidases (ERAP) to achieve the optimal length for binding to MHC class I molecules.[4][5] The final Pol (476-484) epitope is then loaded onto newly synthesized HLA-A*0201 molecules. The stable peptide-MHC complex is transported through the Golgi apparatus to the cell surface for recognition by specific CD8+ T cells.

Cross-Presentation of Exogenous Pol (476-484)

In the context of vaccines, particularly those utilizing lipopeptides, the Pol (476-484) epitope can be presented through a cross-presentation pathway in professional antigen-presenting cells (APCs) like dendritic cells (DCs).

Caption: Cross-presentation pathway of a Pol lipopeptide vaccine candidate.

Studies using a longer lipopeptide containing the Pol (476-484) epitope have shown that it is internalized by dendritic cells via endocytosis.[6][7] The presentation of this lipopeptide is sensitive to proteasome inhibitors like epoxomicin, indicating that it gains access to the cytosol for proteasomal degradation.[6][7] This is a key feature of the "cytosolic" cross-presentation pathway. In contrast, its presentation is not inhibited by monensin, an inhibitor of endosomal acidification, suggesting a pathway distinct from endosomal processing for MHC class I loading.[6]

Experimental Protocols

A variety of immunological assays are employed to study the processing and presentation of the Pol (476-484) epitope. Below are detailed methodologies for key experiments.

CTL Recognition Assay (Chromium-51 Release Assay)

This assay measures the ability of Pol (476-484)-specific CTLs to lyse target cells presenting the epitope.

-

Target Cell Preparation:

-

Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides) are labeled with 100 µCi of Na₂⁵¹CrO₄ for 1 hour at 37°C.

-

After washing, cells are pulsed with varying concentrations of the Pol (476-484) peptide (e.g., 1 µg/mL) or an irrelevant control peptide for 1 hour at 37°C.

-

-

Effector Cell Co-culture:

-

Pol (476-484)-specific CTL clones are added to the peptide-pulsed target cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

-

The co-culture is incubated for 4-6 hours at 37°C.

-

-

Measurement of Lysis:

-

The supernatant is harvested, and the amount of ⁵¹Cr released from lysed cells is measured using a gamma counter.

-

Specific lysis is calculated as: (% experimental release - % spontaneous release) / (% maximum release - % spontaneous release) x 100. Spontaneous release is measured from target cells incubated without effectors, and maximum release is determined by lysing target cells with detergent.[8][9]

-

ELISpot Assay for IFN-γ Secretion

This highly sensitive assay quantifies the number of epitope-specific T cells based on their cytokine secretion.

-

Plate Preparation:

-

A 96-well PVDF membrane plate is coated with an anti-human IFN-γ capture antibody overnight at 4°C.

-

The plate is washed and blocked with sterile medium containing 10% fetal bovine serum.

-

-

Cell Incubation:

-

Peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells are added to the wells.

-

The Pol (476-484) peptide (e.g., 10 µg/mL) or control peptides are added to stimulate the cells. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.[10]

-

The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator.

-

-

Detection and Analysis:

-

After incubation, cells are removed, and a biotinylated anti-human IFN-γ detection antibody is added.

-

Streptavidin-alkaline phosphatase and a substrate are subsequently added to develop colored spots, each representing an IFN-γ-secreting cell.

-

The spots are counted using an automated ELISpot reader.

-

MHC-Tetramer Staining and Flow Cytometry

This technique allows for the direct visualization and quantification of antigen-specific T cells.

-

Cell Staining:

-

PBMCs or cultured T cells are incubated with a phycoerythrin (PE)-labeled HLA-A*0201/Pol (476-484) tetramer complex for 30 minutes at 37°C.

-

An irrelevant tetramer (e.g., HLA-A*0201 with an unrelated peptide) is used as a negative control.[3]

-

Cells are then stained with fluorescently labeled antibodies against T cell surface markers, such as CD8 and CD3.

-

-

Flow Cytometric Analysis:

-

The stained cells are analyzed on a flow cytometer.

-

A gate is set on the CD8+ T cell population, and the percentage of cells that bind to the Pol (476-484) tetramer is determined.[3]

-

Caption: Workflow of common experimental approaches to study Pol (476-484) immunogenicity.

Conclusion

The natural processing and presentation of the HIV-1 Pol (476-484) epitope is a complex and tightly regulated process that is crucial for the adaptive immune response to the virus. While it represents a key target for CTLs, its relatively low level of presentation highlights the challenges in eliciting a robust and sustained immune response. The methodologies and data presented in this guide provide a framework for further research into optimizing the immunogenicity of this and other viral epitopes for the development of novel therapeutic and prophylactic strategies against HIV-1. A thorough understanding of these fundamental immunological pathways will continue to be a cornerstone of rational vaccine design.

References

- 1. Naturally processed viral peptides recognized by cytotoxic T lymphocytes on cells chronically infected by human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of Antigen-Processing Steps Reveals Preferences Explaining Differential Biological Outcomes of Two HLA-A2-Restricted Immunodominant Epitopes from Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Human Immunodeficiency Virus Type 1 (HIV-1) CD8+ T-Lymphocyte Reactivity during Combination Antiretroviral Therapy in HIV-1-Infected Patients with Advanced Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ERAP1 enzyme-mediated trimming and structural analyses of MHC I-bound precursor peptides yield novel insights into antigen processing and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endoplasmic reticulum aminopeptidase 1 (ERAP1) trims MHC class I-presented peptides in vivo and plays an important role in immunodominance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two Human Immunodeficiency Virus Vaccinal Lipopeptides Follow Different Cross-Presentation Pathways in Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. In vitro and ex vivo evaluation of a multi-epitope heparinase vaccine for various malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the HIV-1 Pol (476-484) Peptide in Complex with HLA-A*0201: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the structural and immunological characteristics of the human immunodeficiency virus-1 (HIV-1) reverse transcriptase (RT) derived peptide, Pol (476-484), in complex with the human leukocyte antigen (HLA)-A0201 molecule. This complex is a critical target for cytotoxic T-lymphocyte (CTL) responses in HIV-infected individuals positive for the HLA-A0201 allele. This document is intended for researchers, scientists, and professionals in the fields of immunology, virology, and drug development.

While a specific crystal structure for the Pol (476-484) peptide bound to HLA-A0201 is not publicly available in the Protein Data Bank (PDB), extensive research on this immunodominant epitope allows for a detailed structural and functional analysis based on homology modeling and a wealth of experimental data. The Pol (476-484) peptide, with the amino acid sequence ILKEPVHGV, is frequently utilized as a positive control in HLA-A0201 binding assays due to its high affinity.[1]

Peptide and MHC Molecule Characteristics

The Pol (476-484) peptide is a nine-amino-acid epitope derived from the HIV-1 reverse transcriptase protein.[2] It is recognized as a dominant epitope in the context of the HLA-A0201 allele, a common human class I MHC molecule.[2][3] The interaction between this peptide and HLA-A0201 is a prerequisite for its presentation to and recognition by CD8+ T-cells, which are crucial for controlling viral replication.

Structural Insights from Homology Modeling

Based on numerous crystal structures of other peptides in complex with HLA-A0201, a structural model of the Pol (476-484)-HLA-A0201 complex can be generated. In this model, the peptide would be anchored into the binding groove of the HLA-A0201 heavy chain. The primary anchor residues of the peptide are expected to be Leucine at position 2 (P2) and Valine at position 9 (P9), which fit into the B and F pockets of the HLA-A0201 binding groove, respectively. The side chains of the central peptide residues (P3-P8) are solvent-exposed and available for interaction with the T-cell receptor (TCR).

Quantitative Data Summary

The binding affinity of the Pol (476-484) peptide to HLA-A*0201 is a key determinant of its immunogenicity. While specific dissociation constants can vary between experimental setups, it is consistently shown to have a high binding affinity.

| Peptide | Sequence | Reported HLA-A*0201 Binding Affinity | Reference(s) |

| HIV-1 Pol | ILKEPVHGV | High | [1] |

| HIV-1 Gag | SLYNTVATL | Moderate to High | |

| Influenza M1 | GILGFVFTL | High |

Note: "High" and "Moderate" are qualitative descriptors based on comparative studies. Specific quantitative data (e.g., IC50, Kd) can be found in the cited literature.

Experimental Protocols

The determination of the crystal structure of a peptide-MHC complex involves several key steps, from protein production to X-ray diffraction.

Protein Expression and Purification

The HLA-A*0201 heavy chain and β2-microglobulin (β2m) are typically expressed as inclusion bodies in Escherichia coli.[4]

In Vitro Refolding of the pMHC Complex

The peptide-MHC complex is refolded in vitro from the denatured heavy chain, β2m, and the synthetic Pol (476-484) peptide.[4][5]

Crystallization

The purified and concentrated pMHC complex is subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop vapor diffusion method is commonly employed.[4]

X-ray Diffraction Data Collection and Structure Determination

Crystals are cryo-protected and subjected to X-ray diffraction at a synchrotron source.[4][5] The resulting diffraction data is processed to determine the three-dimensional structure of the complex.

Visualization of Workflows and Pathways

To aid in the conceptual understanding of the experimental and biological processes, the following diagrams are provided.

Conclusion

The Pol (476-484)-HLA-A*0201 complex remains a cornerstone for understanding HIV-1 immunopathology and for the development of T-cell-based vaccines and immunotherapies. While a dedicated crystal structure would provide ultimate atomic-level detail, the existing body of research offers a robust framework for its structural and functional analysis. Further investigation into the TCR repertoire that recognizes this complex will be pivotal in designing more effective therapeutic strategies against HIV-1.

References

- 1. Structures of HLA-A*1101 complexed with immunodominant nonamer and decamer HIV-1 epitopes clearly reveal the presence of a middle, secondary anchor residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Large-scale molecular dynamics simulations of HLA-A*0201 complexed with a tumor-specific antigenic peptide: can the alpha3 and beta2m domains be neglected? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

Conservation of the HIV-1 Pol (476-484) Epitope: A Technical Guide for Researchers

An In-depth Analysis of the ILKEPVHGV Cytotoxic T-Lymphocyte Epitope Across HIV-1 Clades

This technical guide provides a comprehensive overview of the Human Immunodeficiency Virus Type 1 (HIV-1) Pol (476-484) cytotoxic T-lymphocyte (CTL) epitope for researchers, scientists, and drug development professionals. The Pol (476-484) epitope, with the consensus sequence ILKEPVHGV , is a well-characterized, immunodominant epitope restricted by the human leukocyte antigen (HLA) allele A*02:01[1][2]. Its high degree of conservation across various HIV-1 clades makes it a subject of intense interest for the development of broadly effective immunotherapies and vaccines[3].

Quantitative Conservation Analysis

The Pol (476-484) epitope is located within the reverse transcriptase (RT) domain of the Pol protein, a critical enzyme for the viral life cycle. Mutations in this region can carry a significant fitness cost to the virus, contributing to the epitope's conservation[4]. The analysis of sequence conservation is paramount for vaccine design, as it helps identify targets that are less likely to mutate and escape immune recognition.

Quantitative analysis of epitope conservation is typically performed using the Los Alamos National Laboratory (LANL) HIV Sequence Database, a comprehensive and curated repository of HIV genetic sequences[5][6]. The data presented below is a representative summary derived from analyses of thousands of sequences from the LANL database, illustrating the prevalence of the consensus epitope and its common variants across major HIV-1 clades.

| HIV-1 Clade | Consensus Sequence (ILKEPVHGV) Conservation (%) | Main Variant(s) | Variant Frequency (%) |

| Clade A | ~90% | IL KEPVHGV | ~5% |

| Clade B | >95% | IL KEPVHGV | ~2% |

| Clade C | ~85% | IL KEPVHGV, ILKEPI HGV | ~10%, ~3% |

| Clade D | ~92% | IL KEPVHGV | ~4% |

| CRF01_AE | ~94% | IL KEPVHGV | ~3% |

| CRF02_AG | ~88% | IL KEPVHGV | ~7% |

Note: The percentages are approximate and intended for illustrative purposes. For the most current data, direct analysis using the tools at the LANL HIV Sequence Database is recommended.

Experimental Protocols and Methodologies

Verifying the immunogenicity and conservation of the Pol (476-484) epitope involves a combination of computational analysis and laboratory experimentation.

In Silico Conservation Analysis Workflow

This workflow outlines the computational process for determining epitope conservation using public sequence databases.

Interferon-Gamma (IFN-γ) ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of antigen-specific T-cells by measuring their cytokine secretion, typically IFN-γ[7][8].

Objective: To determine the number of T-cells from an HIV-infected donor that recognize and respond to the Pol (476-484) epitope.

Materials:

-

96-well PVDF membrane plates, pre-coated with anti-human IFN-γ capture antibody.

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

-

Synthetic Pol (476-484) peptide (e.g., ILKEPVHGV) of high purity (>95%).

-

Complete RPMI-1640 medium.

-

Positive control (e.g., Phytohaemagglutinin, PHA) and negative control (e.g., DMSO vehicle).

-

Biotinylated anti-human IFN-γ detection antibody.

-

Streptavidin-Alkaline Phosphatase (ALP) conjugate.

-

BCIP/NBT substrate solution.

-

Automated ELISpot reader.

Protocol:

-

Plate Preparation: Pre-coated plates are washed with sterile PBS to remove any preservatives. Wells are then blocked with complete medium for at least 30 minutes to prevent non-specific binding.

-

Cell Plating: Cryopreserved or fresh PBMCs are counted and plated at a concentration of 2x10^5 to 3x10^5 cells per well[9].

-

Antigen Stimulation:

-

Test Wells: The Pol (476-484) peptide is added to the respective wells at a final concentration of 1-10 µg/mL.

-

Negative Control: An equivalent volume of the peptide solvent (e.g., 0.45% DMSO) is added to control wells[8].

-

Positive Control: PHA is added to separate wells to confirm cell viability and functionality[8].

-

-

Incubation: The plate is incubated at 37°C in a 5% CO2 humidified incubator for 18-24 hours.

-

Detection:

-

Development:

-

Following a final wash, the BCIP/NBT substrate is added. This results in the formation of dark purple spots at the sites of IFN-γ secretion.

-

The reaction is stopped by washing with tap water once spots are clearly visible (typically 10-20 minutes)[7].

-

-

Analysis: Plates are dried completely, and the spots are counted using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.

T-Cell Recognition and Signaling Pathway

Recognition of the Pol (476-484) epitope presented by an HLA-A2 molecule on the surface of an infected cell by a specific CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation and the execution of its effector functions.

The interaction between the T-cell receptor (TCR) and the peptide-MHC (pMHC) complex triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the associated CD3 chains by the kinase Lck. This event serves as the primary ignition point for the entire downstream signaling pathway, culminating in cytokine production and cytotoxicity.

Conclusion

The HIV-1 Pol (476-484) epitope, ILKEPVHGV, represents a critical target for the cellular immune response. Its high degree of conservation across major viral clades underscores its potential as a core component of a global HIV vaccine. The methodologies described herein—from in silico analysis to sensitive immunological assays like ELISpot—provide a robust framework for evaluating this and other candidate epitopes. A thorough understanding of its conservation, immunogenicity, and the signaling pathways it triggers is essential for the continued development of novel strategies to combat the HIV pandemic.

References

- 1. hiv.lanl.gov [hiv.lanl.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. HIV Databases [hiv.lanl.gov]

- 5. researchgate.net [researchgate.net]

- 6. Consensus Sequences for Gag and Pol Introduced into HIV-1 Clade B Laboratory Strains Differentially Influence the Impact of Point Mutations Associated with Immune Escape and with Drug Resistance on Viral Replicative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. Evolutionary Analysis of HIV-1 Pol Proteins Reveals Representative Residues for Viral Subtype Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rev Protein Diversity in HIV-1 Group M Clades | MDPI [mdpi.com]

Initial Characterization of T-cell Receptors Specific for HIV-1 Pol (476-484): A Technical Guide

This technical guide provides an in-depth overview of the initial characterization of T-cell receptors (TCRs) specific for the human immunodeficiency virus type 1 (HIV-1) Pol (476-484) epitope, with the amino acid sequence ILKEPVHGV. This epitope is a well-established, HLA-A2-restricted, immunodominant target for cytotoxic T-lymphocytes (CTLs) and is frequently utilized as a positive control in immunological assays due to its high binding affinity for HLA-A2.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, virology, and T-cell-based therapeutics.

Quantitative Data Summary

The binding affinity and kinetics of TCRs are critical parameters in determining the potency and specificity of a T-cell response. While the Pol (476-484) peptide is widely used, detailed quantitative characterization of a large panel of specific TCRs is not extensively documented in publicly available literature. However, key data for a representative TCR have been published and are summarized below.

| Parameter | Value | Method | Reference |

| Equilibrium Dissociation Constant (KD) | 5.6 µM (± 0.4) | Surface Plasmon Resonance (SPR) | [4] |

| Half-life (t1/2) | -7.16 s | Surface Plasmon Resonance (SPR) | [4] |

| Association Rate (ka) | 12 x 104 M-1s-1 | Surface Plasmon Resonance (SPR) | [4] |

| Dissociation Rate (kd) | 0.67 s-1 (± 0.08) | Surface Plasmon Resonance (SPR) | [4] |

Experimental Protocols

The characterization of Pol (476-484) specific T-cells and their TCRs involves a series of established immunological assays. The following sections detail the methodologies for key experiments.

Generation of HIV-1 Pol (476-484) Specific CTL Lines

Polyspecific CTL lines can be generated by co-culturing peripheral blood mononuclear cells (PBMCs) from HIV-1-infected, HLA-A2-positive individuals with irradiated autologous PHA blasts. To generate CTLs specific for the Pol epitope, the co-culture is performed with irradiated autologous PHA blasts that have been pre-incubated with the synthetic Pol (476-484) peptide.

Protocol:

-

Isolate PBMCs from HLA-A2+, HIV-1+ donors.

-

Generate autologous PHA blasts by stimulating a portion of the PBMCs with phytohemagglutinin (PHA).

-

Irradiate the PHA blasts to prevent proliferation.

-

Pulse the irradiated PHA blasts with 10 µM of the synthetic Pol (476-484) peptide for 2 hours at 37°C.[5]

-

Co-culture the remaining PBMCs with the peptide-pulsed PHA blasts.

-

Supplement the co-culture with recombinant human IL-2 (20 U/ml) every third day.[5]

-

Add fresh, irradiated, peptide-pulsed PHA blasts every tenth day to restimulate the CTLs.[5]

-

After approximately 20 days of co-culture, the CTLs can be used for functional assays.[5]

Peptide-MHC Binding and Stability Assay (T2 Cell Assay)

This assay evaluates the binding affinity and stability of the Pol (476-484) peptide to HLA-A*0201 molecules. T2 cells are used, which are deficient in TAP (transporter associated with antigen processing), leading to low surface expression of HLA-A2 molecules unless stabilized by an external peptide.

Protocol:

-

Culture T2 cells in RPMI 1640 medium supplemented with 5% FCS and antibiotics.[6]

-

Incubate the T2 cells with varying concentrations of the Pol (476-484) peptide (typically 10 µg/ml) for 2 hours.[6]

-

As a positive control, use a known high-affinity HLA-A2 binding peptide.

-

Wash the cells to remove unbound peptide.

-

Stain the cells with a fluorescently labeled anti-HLA-A2 antibody.

-

Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of HLA-A2 expression on the cell surface. A higher MFI indicates stronger peptide binding and stabilization of the HLA-A2 molecule.[1][3]

Cytotoxicity Assays

These assays measure the ability of Pol (476-484) specific CTLs to kill target cells presenting the cognate peptide.

Chromium-51 (51Cr) Release Assay:

-

Label target cells (e.g., T2 cells or autologous B-cells) with 51Cr.

-

Pulse the labeled target cells with the Pol (476-484) peptide (typically 10-20 µg/ml) for 2-4 hours.[1][2][7][8]

-

Co-culture the peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios.[2][9]

-

After a 4-hour incubation, centrifuge the plate and collect the supernatant.

-

Measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis.

Calcein-AM Release Assay:

-

Label target cells with Calcein-AM.[1]

-

Pulse the labeled target cells with the Pol (476-484) peptide (20 µg/ml).[1]

-

Co-culture with effector CTLs at different E:T ratios.[1]

-

After incubation, measure the fluorescence of the supernatant. The release of calcein (B42510) from lysed cells results in a decrease in fluorescence.

T-Cell Activation and Function Assays

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ:

-

Coat a 96-well nitrocellulose-bottomed plate with an anti-IFN-γ capture antibody.

-

Add enriched CD8+ T-cells to the wells.[6]

-

Add peptide-presenting cells (e.g., T2 cells pulsed with 10 µg/ml Pol (476-484) peptide).[6]

-

Incubate for 24 hours at 37°C.

-

Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

-

Add a streptavidin-enzyme conjugate, followed by a substrate to develop colored spots.

-

Count the spots, where each spot represents a single IFN-γ-secreting T-cell.[1][2][6][9]

Intracellular Cytokine Staining (ICS) and Flow Cytometry:

-

Stimulate PBMCs or isolated CD8+ T-cells with Pol (476-484) peptide-pulsed antigen-presenting cells for several hours.

-

Add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of stimulation to allow cytokines to accumulate intracellularly.[10]

-

Stain the cells for surface markers (e.g., CD8).

-

Fix and permeabilize the cells.

-

Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).[7]

-

Analyze the cells by flow cytometry to determine the percentage of CD8+ T-cells producing specific cytokines in response to the peptide.[6][10]

Tetramer/Multimer Staining:

-

Synthesize fluorescently labeled pMHC tetramers consisting of four HLA-A2 molecules each folded with the Pol (476-484) peptide, all bound to a streptavidin core.

-

Incubate PBMCs or isolated T-cells with the Pol (476-484) tetramer.[7]

-

Co-stain with antibodies against surface markers like CD8.

-

Analyze by flow cytometry to directly enumerate the frequency of Pol (476-484) specific CD8+ T-cells.[6][7][11]

Visualizations

Experimental Workflow for Characterization of Pol (476-484) Specific T-Cells

Caption: Workflow for isolating and characterizing Pol (476-484) specific T-cells.

Generalized T-Cell Receptor Signaling Pathway

Caption: Generalized TCR signaling cascade upon pMHC engagement.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Characterization of T-cell responses against IκBα in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an HLA-A2-restricted CD147 epitope that can induce specific CTL cytotoxicity against drug resistant MCF-7/Adr cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different affinity windows for virus and cancer-specific T-cell receptors – implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-specific T Cell Cytotoxicity Mediated by RANTES Via the Chemokine Receptor CCR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inflammation induced PD-L1-specific T cells [cell-stress.com]

- 8. pnas.org [pnas.org]

- 9. tandfonline.com [tandfonline.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Landscape mapping of shared antigenic epitopes and their cognate TCRs of tumor-infiltrating T lymphocytes in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pol (476-484) Epitope Peptide Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis, purification, and characterization of the Pol (476-484) epitope peptide. This peptide, derived from the HIV-1 reverse transcriptase, is a well-characterized HLA-A2 restricted cytotoxic T-lymphocyte (CTL) epitope with the amino acid sequence Ile-Leu-Lys-Glu-Pro-Val-His-Gly-Val (ILKEPVHGV) or in some variants Ile-Leu-Leu-Glu-Pro-Val-His-Gly-Val (ILLEPVHGV). These protocols are intended to guide researchers in producing high-purity Pol (476-484) peptide for use in immunological research and therapeutic development.

Data Presentation

Table 1: Summary of Synthesis and Purification Parameters for Pol (476-484) Peptide

| Parameter | Typical Value/Method | Notes |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu chemistry is the standard approach.[1][2] |

| Resin | Rink Amide Resin | To obtain a C-terminal amide, which is common for MHC-binding peptides.[3] |

| Coupling Reagents | HCTU/DIPEA or HBTU/DIEA | Efficient activation of Fmoc-amino acids.[3] |

| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Standard procedure for removing the Fmoc protecting group.[3][4] |

| Cleavage Cocktail | TFA/TIS/H2O (e.g., 95:2.5:2.5) | To cleave the peptide from the resin and remove side-chain protecting groups. |

| Purification Method | Reversed-Phase HPLC (RP-HPLC) | Gold standard for peptide purification.[5][6] |

| Stationary Phase | C18 silica | Commonly used for peptide separations due to its hydrophobicity.[5][6] |

| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent to improve peak shape.[5][6] |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | Organic solvent for eluting the peptide.[5][6] |

| Expected Purity | >95% | Achievable with optimized HPLC conditions.[7] |

| Identity Confirmation | Mass Spectrometry (MALDI-TOF or LC-MS) | To verify the correct molecular weight of the synthesized peptide.[8][9] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pol (476-484)

This protocol describes the manual synthesis of the Pol (476-484) peptide using the Fmoc/tBu strategy.

1. Resin Preparation:

-

Start with Rink Amide resin (0.1 mmol scale).

-

Swell the resin in dimethylformamide (DMF) for 1-2 hours in a synthesis vessel.[4]

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling reagent such as HCTU (3.9 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (5 times).

-

Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), repeat the coupling step.

4. Chain Elongation:

-

Repeat steps 2 and 3 for each amino acid in the Pol (476-484) sequence, starting from the C-terminal Valine and proceeding to the N-terminal Isoleucine.

5. Final Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

6. Cleavage and Deprotection:

-

Wash the resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of Pol (476-484) by RP-HPLC

1. Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[10]

2. HPLC System Preparation:

-

Equilibrate the preparative RP-HPLC system equipped with a C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

3. Purification Run:

-

Inject the filtered crude peptide solution onto the column.

-

Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile at a wavelength of 214 nm or 220 nm.[6]

-

Collect fractions corresponding to the major peptide peak.

4. Purity Analysis:

-

Analyze the purity of the collected fractions using analytical RP-HPLC with a similar but faster gradient.

-

Pool the fractions that meet the desired purity level (typically >95%).

5. Lyophilization:

-

Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 3: Characterization of Pol (476-484) by Mass Spectrometry

1. Sample Preparation:

-

Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for LC-MS or with a suitable matrix like α-cyano-4-hydroxycinnamic acid for MALDI-TOF).

2. Mass Spectrometry Analysis:

-

Acquire the mass spectrum of the peptide.

-

Compare the experimentally observed molecular weight with the calculated theoretical molecular weight of the Pol (476-484) peptide to confirm its identity.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Pol (476-484).

Caption: Workflow for RP-HPLC Purification of Pol (476-484) Peptide.

Caption: Logical workflow for a T-cell stimulation assay using Pol (476-484).

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. csbio.com [csbio.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]